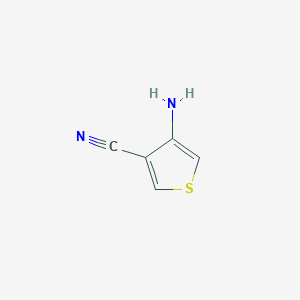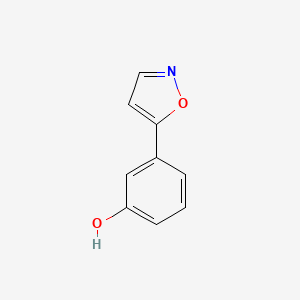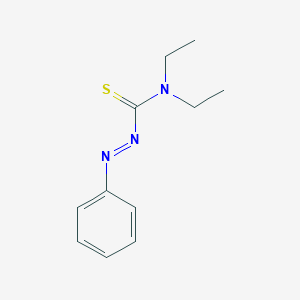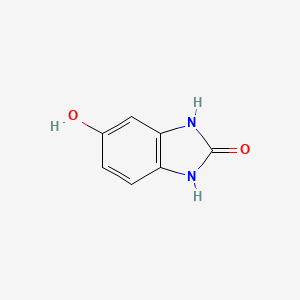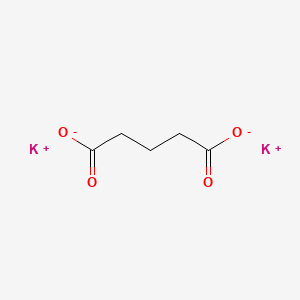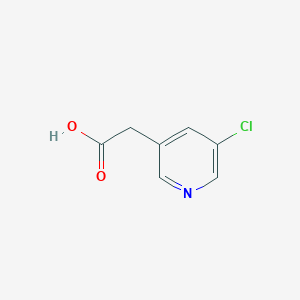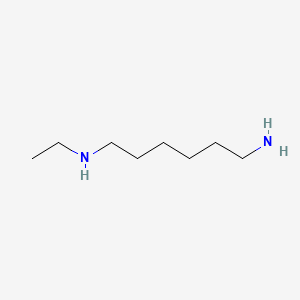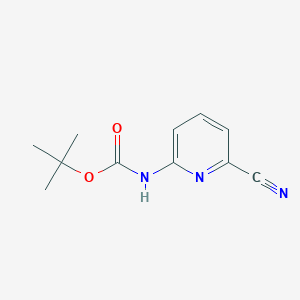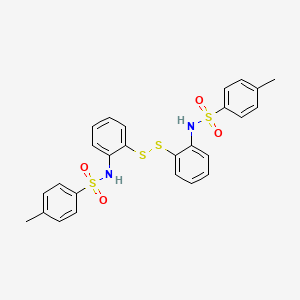
N,N'-(Dithiobis(2,1-phenylene))bis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of the phenylene, sulfonamide, and methyl groups. The exact structure would depend on the specific ways in which these groups are connected .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. The phenylene group could potentially participate in aromatic substitution reactions, while the sulfonamide groups could be involved in reactions with bases or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods if the structure of the compound is known .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
3982-42-1 |
|---|---|
Molekularformel |
C26H24N2O4S4 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]disulfanyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S4/c1-19-11-15-21(16-12-19)35(29,30)27-23-7-3-5-9-25(23)33-34-26-10-6-4-8-24(26)28-36(31,32)22-17-13-20(2)14-18-22/h3-18,27-28H,1-2H3 |
InChI-Schlüssel |
APANBHWEBXUZGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
| 3982-42-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


